molecular formula C23H16N6O4S B11182518 5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11182518
M. Wt: 472.5 g/mol
InChI Key: HTLIYDYJMGVNJO-UHFFFAOYSA-N
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Description

5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. The initial step often includes the formation of the triazinoindole core through cyclization reactions. Subsequent steps involve the introduction of nitrophenyl groups and the sulfanyl linkage. Common reagents used in these reactions include nitrobenzene derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield nitro derivatives, while reduction reactions produce amino derivatives.

Scientific Research Applications

5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The nitrophenyl groups and the triazinoindole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific structural features, including the triazinoindole core and the presence of nitrophenyl groups

Properties

Molecular Formula

C23H16N6O4S

Molecular Weight

472.5 g/mol

IUPAC Name

5-[(4-nitrophenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C23H16N6O4S/c30-28(31)17-9-5-15(6-10-17)13-27-20-4-2-1-3-19(20)21-22(27)24-23(26-25-21)34-14-16-7-11-18(12-8-16)29(32)33/h1-12H,13-14H2

InChI Key

HTLIYDYJMGVNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])N=C(N=N3)SCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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